(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE
Overview
Description
(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is a synthetic organic compound known for its potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE typically involves multi-step organic reactions. One common method includes the reaction of 3-chlorophenol with furfural in the presence of a base to form the intermediate compound. This intermediate is then reacted with 1-methyl-1H-pyrazole-3-carbaldehyde under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as refluxing, distillation, and recrystallization are often employed to purify the final product. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, (Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms .
Biology
The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Preliminary studies suggest that it may have anti-inflammatory, anti-cancer, and antimicrobial activities .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but initial studies indicate its potential to influence cellular signaling and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- (Z)-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-3-((1-substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thiazolidine-2,4-dione
- 1-phenyl-3-methyl-5-pyrazolone
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine
Uniqueness
What sets (Z)-3-{5-[(3-CHLOROPHENOXY)METHYL]-2-FURYL}-1-(1-METHYL-1H-PYRAZOL-3-YL)-2-PROPEN-1-ONE apart from similar compounds is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This versatility makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(Z)-3-[5-[(3-chlorophenoxy)methyl]furan-2-yl]-1-(1-methylpyrazol-3-yl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-21-10-9-17(20-21)18(22)8-7-14-5-6-16(24-14)12-23-15-4-2-3-13(19)11-15/h2-11H,12H2,1H3/b8-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUUVXWXGQNTJPL-FPLPWBNLSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C(=O)C=CC2=CC=C(O2)COC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC(=N1)C(=O)/C=C\C2=CC=C(O2)COC3=CC(=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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